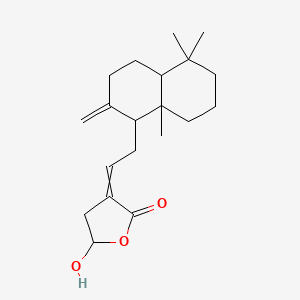

Coronarin D

Übersicht

Beschreibung

Coronarin D is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Zeigt krebshemmende Eigenschaften, indem es Apoptose und Zellzyklusarrest in Krebszellen induziert.

Industrie: Mögliche Verwendung bei der Entwicklung neuer Pharmazeutika und Therapeutika.

5. Wirkmechanismus

Coronarin D übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Wirkmechanismus

Target of Action

Coronarin D, a labdane-type diterpene, primarily targets the nuclear factor-kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival .

Mode of Action

This compound inhibits both constitutive and inducible NF-κB pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . It also exerts its antiproliferative action via an activation of the MAPK pathway , notably by a stimulation of ERK/JNK phosphorylation .

Biochemical Pathways

The inhibition of the NF-κB pathway by this compound leads to a decrease in inflammation, invasion, and osteoclastogenesis, as well as an increase in apoptosis . Additionally, the activation of the MAPK pathway, particularly ERK/JNK phosphorylation, leads to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .

Result of Action

This compound has been shown to potently suppress cell viability in various cell lines, such as the glioblastoma U–251 cell line . It induces G1 arrest by reducing p21 protein and histone H2AX phosphorylation, leading to DNA damage and apoptosis . Furthermore, this compound increases the production of reactive oxygen species, leading to mitochondrial membrane potential depolarization, and subsequently activates caspases and ERK phosphorylation, major mechanisms involved in apoptosis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Coronarin D kann durch verschiedene organische Synthesemethoden hergestellt werden. Ein gängiger Ansatz beinhaltet die Extraktion der Verbindung aus den Rhizomen von Hedychium coronarium unter Verwendung von Lösungsmittelextraktionstechniken . Die extrahierte Verbindung wird dann mit Chromatographiemethoden wie Säulenchromatographie und Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Rhizomen von Hedychium coronarium. Der Prozess umfasst das Mahlen der Rhizome, gefolgt von Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann konzentriert und unter Verwendung industrieller Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coronarin D durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Halogene, Nukleophile unter verschiedenen Bedingungen, abhängig vom gewünschten Produkt.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Coronarin D ist einzigartig unter den Labdan-Diterpenen aufgrund seiner starken biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Coronarin C: Ein weiteres Labdan-Diterpen mit ähnlichen, aber weniger starken biologischen Aktivitäten.

Labda-8(17),12-diene-15,16-dial: Eine verwandte Verbindung mit schwächeren Wirkungen auf die neuronale Stammzellendifferenzierung.

This compound zeichnet sich durch seine höhere Potenz bei der Förderung der astrozytischen Differenzierung und seine breitere Palette an biologischen Aktivitäten aus .

Eigenschaften

IUPAC Name |

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYYQLXAGIXUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)